

2-Bromo-5-methoxybenzonitrile: A Versatile Scaffold for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methoxybenzonitrile**

Cat. No.: **B150773**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzonitrile is a substituted aromatic compound that has emerged as a significant and versatile building block in the fields of organic synthesis and medicinal chemistry.^{[1][2]} Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group, and a nitrile moiety. This unique combination of functional groups provides multiple reactive sites, making it an ideal starting material for the synthesis of complex molecules and novel chemical entities. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, the nitrile group can be transformed into other functional groups like amines and carboxylic acids, and the methoxy group influences the electronic properties of the aromatic ring.^{[1][2]} This guide provides a comprehensive overview of the potential research applications of **2-Bromo-5-methoxybenzonitrile**, focusing on its role in synthetic methodologies and as a scaffold for the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-5-methoxybenzonitrile** is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	138642-47-4	[1] [3]
Molecular Formula	C ₈ H ₆ BrNO	[1] [3]
Molecular Weight	212.04 g/mol	[1] [3]
Appearance	Powder	[3]
Melting Point	90-92 °C / 99-102 °C	[1] [3]
Boiling Point	292.774 °C at 760 mmHg	[1]
Density	1.563 g/cm ³	[1]
Storage Temperature	2-8°C	[3]
SMILES String	COc1ccc(Br)c(c1)C#N	[3]

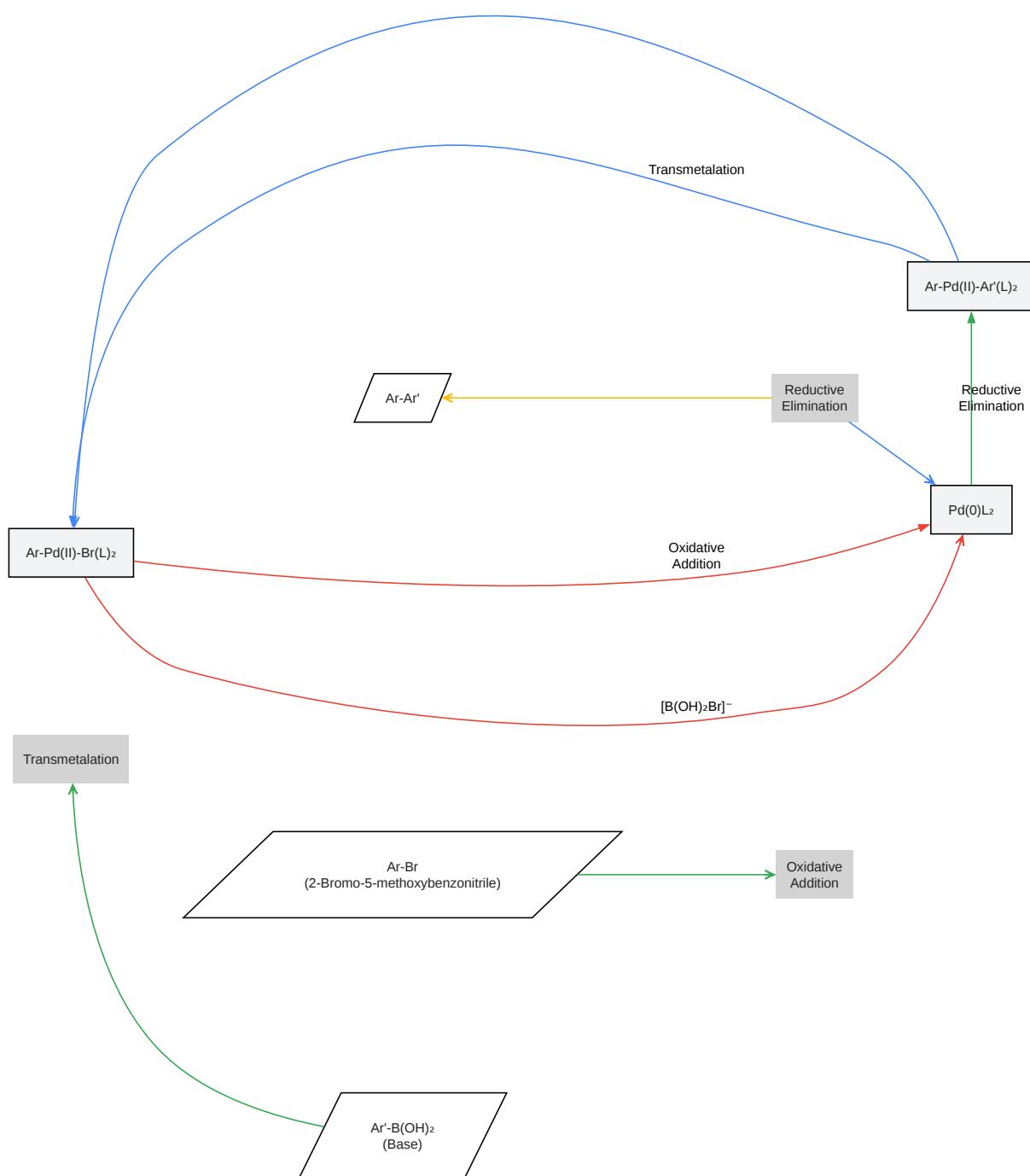
Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of **2-Bromo-5-methoxybenzonitrile** is dominated by the presence of the bromine atom on the aromatic ring, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[\[4\]](#)[\[5\]](#)

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[\[5\]](#) For **2-Bromo-5-methoxybenzonitrile**, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, creating complex biaryl and related structures that are common in pharmaceuticals and functional materials.[\[6\]](#) The catalytic cycle generally involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst.[\[7\]](#)



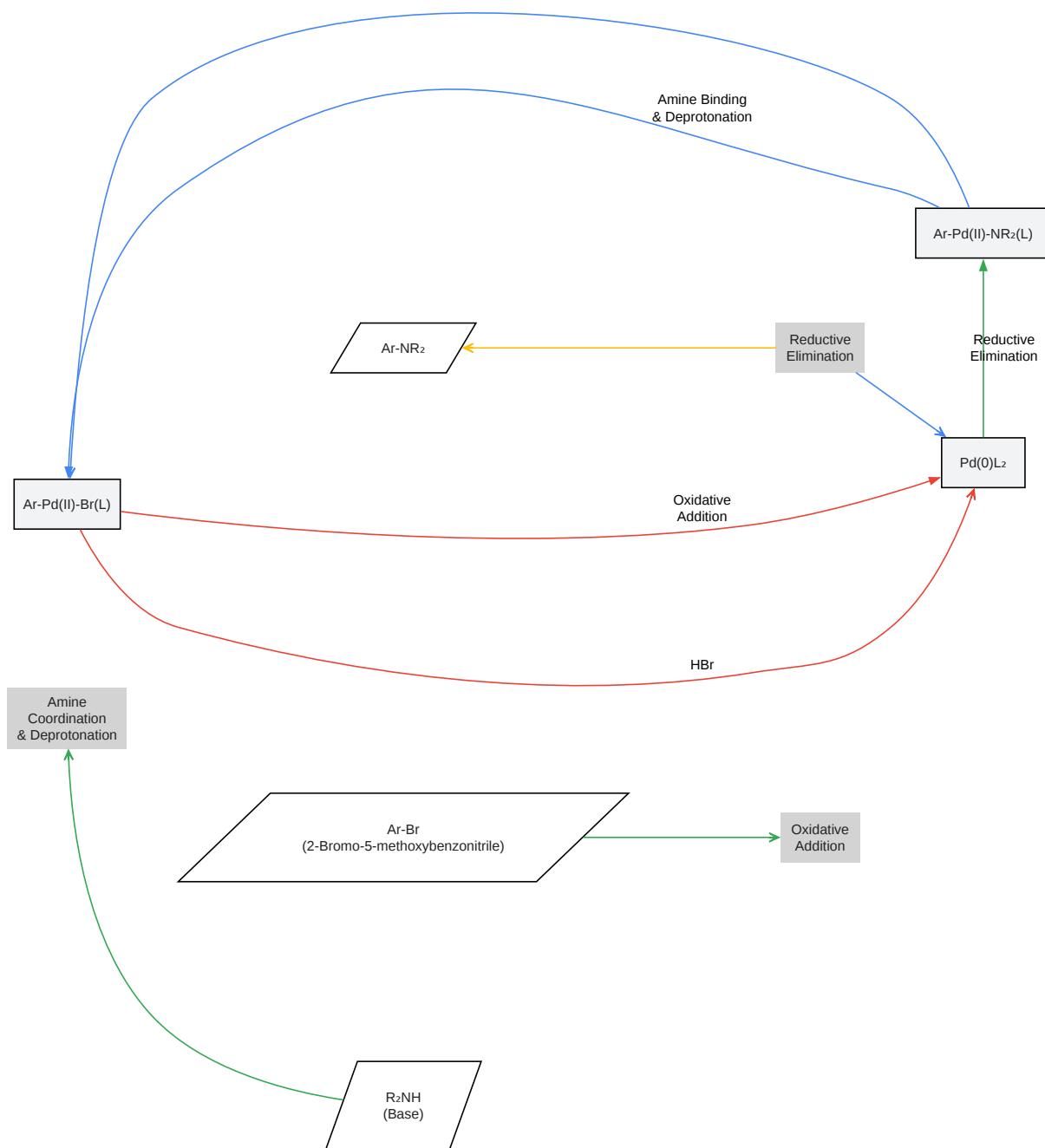
[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.^{[4][8]} This reaction is indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent in a vast array of pharmaceuticals.

^[4] Using **2-Bromo-5-methoxybenzonitrile** as the substrate, this method allows for the introduction of primary or secondary amines at the 2-position. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.^[9]

[Click to download full resolution via product page](#)

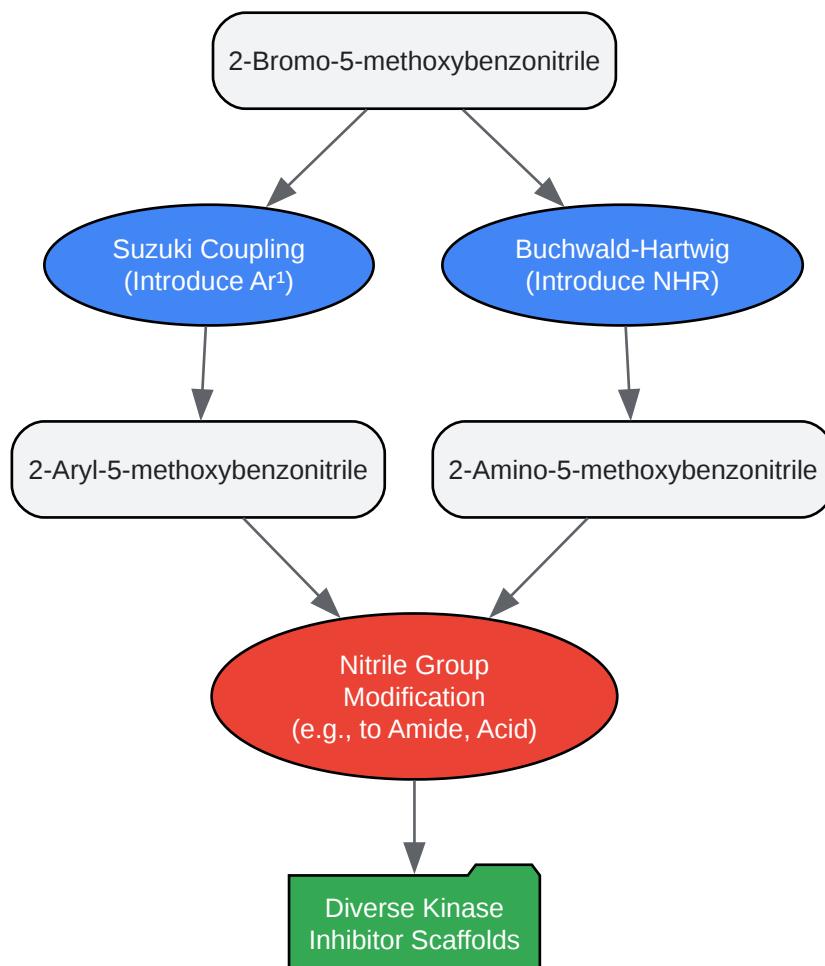
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Potential in Drug Discovery and Medicinal Chemistry

The structural framework of **2-Bromo-5-methoxybenzonitrile** is a valuable starting point for the design and synthesis of new therapeutic agents. Its derivatives have shown potential in various areas, most notably as kinase inhibitors and anticancer agents.

Scaffold for Kinase Inhibitors

Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is linked to many diseases, including cancer.^[10] The indole scaffold, which can be readily synthesized from precursors like **2-Bromo-5-methoxybenzonitrile**, is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.^{[11][6]} By applying Suzuki or Buchwald-Hartwig reactions, diverse aryl, heteroaryl, or amino groups can be introduced at the 2-position, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.^{[11][6]}



[Click to download full resolution via product page](#)

Caption: Synthetic workflow from **2-Bromo-5-methoxybenzonitrile** to kinase inhibitor scaffolds.

Anticancer and Antimicrobial Agents

While direct biological profiling of **2-Bromo-5-methoxybenzonitrile** is not extensively published, studies on structurally related bromo-methoxyphenyl derivatives highlight their potential as cytotoxic and antimicrobial agents.^[12] The combination of the bromo and methoxy substituents on a phenyl ring is a recurring motif in compounds with significant biological activity. The data below, from analogous compounds, suggest that derivatives of **2-Bromo-5-methoxybenzonitrile** are promising candidates for further investigation.

Table 1: Anticancer Activity of Structurally Related Bromo-Methoxyphenyl Derivatives^[12]

Compound Class	Cancer Cell Line	IC ₅₀ (μM)
2-Phenylacrylonitrile	HCT116	0.0059
2-Phenylacrylonitrile	BEL-7402	0.0078
Chalcone	HeLa	3.204
Chalcone	MCF-7	3.849

Detailed Experimental Protocols

The following are generalized protocols for key synthetic transformations involving **2-Bromo-5-methoxybenzonitrile** and its precursors. These should serve as a starting point, and optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

This precursor is often used to synthesize the title nitrile.^[1] A common method involves the bromination of 3-methoxybenzoic acid.^{[13][14]}

- Materials: 3-methoxybenzoic acid, halogenated hydrocarbon solvent (e.g., dichloromethane), bromination reagent (e.g., dibromohydantoin), bromination initiator (e.g., potassium bromate), cocatalyst (e.g., red phosphorus), and sulfuric acid.^[13]
- Procedure:
 - Dissolve m-methoxybenzoic acid (0.1 mol), concentrated sulfuric acid (25 mL), potassium bromate (0.01 mol), and red phosphorus (0.01 mol) in dichloromethane (80 g) in a suitable reaction flask.^[13]
 - With stirring, add the bromination reagent (0.15 mol) at 25 °C.^[13]
 - Control the reaction temperature between 25-30 °C and stir for approximately 3 hours, monitoring progress by HPLC or TLC.^[13]

- Upon completion, pour the reaction mixture into ice water (200 g) to quench the reaction. [13]
- Recover the dichloromethane under reduced pressure.[13]
- Filter the resulting solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-5-methoxybenzoic acid.[13] A reported yield for a similar procedure is 93.6% with 99.4% purity.[13]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol is based on established methodologies for the coupling of aryl bromides.[5][11]

- Materials: **2-Bromo-5-methoxybenzonitrile** (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$, 1-5 mol%), ligand (if required, e.g., SPhos), base (e.g., K_2CO_3 or K_3PO_4 , 2-3 eq), and a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water).[5][6]
- Procedure:
 - To a flame-dried reaction flask, add **2-Bromo-5-methoxybenzonitrile**, the arylboronic acid, the base, and the palladium catalyst/ligand.[11]
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[11]
 - Add the degassed solvent mixture via syringe.[5]
 - Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.[5][11]
 - Monitor the reaction progress by TLC or LC-MS.[11]
 - Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
 - Purify the crude product by column chromatography.

Protocol 3: Generalized Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of **2-Bromo-5-methoxybenzonitrile**.^{[4][15]}

- Materials: **2-Bromo-5-methoxybenzonitrile** (1.0 eq), primary or secondary amine (1.2-1.5 eq), palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), phosphine ligand (e.g., XPhos), base (e.g., Sodium tert-butoxide or Cs_2CO_3 , 1.5-2.0 eq), and anhydrous solvent (e.g., Toluene or Dioxane).^{[11][15]}
- Procedure:
 - In a dry, sealable reaction tube or Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and the ligand.^[11]
 - Add **2-Bromo-5-methoxybenzonitrile**, the amine, and the base.^[11]
 - Add the anhydrous solvent via syringe.^[11]
 - Seal the tube tightly and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.^{[11][15]}
 - Monitor the reaction progress by TLC or LC-MS.^[11]
 - After completion, cool the reaction to room temperature.^[11]
 - Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).^[11]
 - Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

2-Bromo-5-methoxybenzonitrile stands out as a highly valuable and adaptable intermediate in synthetic chemistry. Its utility is primarily driven by the bromine atom, which serves as a versatile handle for robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions enable the systematic construction of diverse and complex molecular architectures. For researchers in drug

discovery, this compound provides a strategic starting point for developing libraries of novel compounds, particularly in the search for potent and selective kinase inhibitors and other therapeutic agents. The continued exploration of this scaffold is poised to yield significant advancements in both medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]
- 3. 2-溴-5-甲氧基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. u-picardie.fr [u-picardie.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Bromo-5-methoxybenzonitrile: A Versatile Scaffold for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150773#potential-research-applications-of-2-bromo-5-methoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com